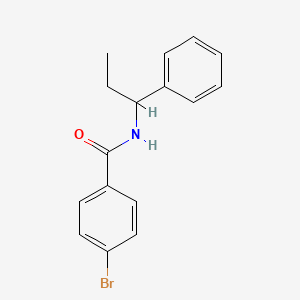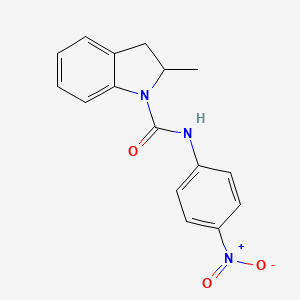![molecular formula C20H27NO6 B4077435 N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4077435.png)
N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Vue d'ensemble
Description
“N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid” is a complex organic compound that features multiple functional groups, including methoxy, phenoxy, and allyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid” typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methoxyphenol with an allyl halide under basic conditions to form the 2-methoxy-6-prop-2-enylphenoxy intermediate.
Alkylation: The phenoxy intermediate is then reacted with an appropriate alkylating agent to introduce the ethylamine group.
Final Coupling: The final step involves coupling the intermediate with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bonds in the allyl groups, converting them to single bonds.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could result in saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
The compound could have potential medicinal applications, such as acting as a precursor for drug development or as a pharmacologically active agent itself.
Industry
In industry, the compound might be used in the production of polymers, resins, or other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-methoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
- N-[2-(2-ethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Uniqueness
The unique combination of methoxy, phenoxy, and allyl groups in “N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid” distinguishes it from similar compounds
Propriétés
IUPAC Name |
N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.C2H2O4/c1-5-9-16-10-8-11-17(20-4)18(16)21-15-14-19(12-6-2)13-7-3;3-1(4)2(5)6/h5-8,10-11H,1-3,9,12-15H2,4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDLEPQFRNKPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCN(CC=C)CC=C)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzyl-3-[(4-chloro-2-nitrophenyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4077355.png)
![2-[(3-bromobenzyl)oxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4077364.png)

![4-{5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077370.png)
![Oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperazine](/img/structure/B4077376.png)
![1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4077387.png)
![1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4077392.png)
![7-{(3-chloro-4,5-dimethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4077420.png)
![N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4077424.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077440.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077443.png)

![N-[2-(4-chloro-2-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4077456.png)

